(R)-tert-Butyl azepan-3-ylcarbamate
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Overview
Description
“®-tert-Butyl azepan-3-ylcarbamate” is a chemical compound with the CAS Number: 1354351-56-6 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3R)-3-azepanylcarbamate .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl azepan-3-ylcarbamate” contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“®-tert-Butyl azepan-3-ylcarbamate” is an off-white to yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Significance of Azepane Based Motifs
Azepane-based compounds, including derivatives like (R)-tert-Butyl azepan-3-ylcarbamate, have shown a variety of pharmacological properties, indicating a high degree of structural diversity beneficial for new therapeutic agent discovery. These compounds are part of more than 20 FDA-approved drugs used to treat various diseases. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. The review underscores the importance of structure-activity relationship (SAR) and molecular docking studies for future drug discovery, aiming for less toxic, cost-effective, and highly active azepane-containing analogs (Gao-Feng Zha et al., 2019).
Applications in Synthesis of N-Heterocycles via Sulfinimines
The use of chiral sulfinamides, including tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, highlights the crucial role of these compounds in asymmetric N-heterocycle synthesis. Tert-butanesulfinamide, in particular, offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in many natural products and therapeutically relevant compounds, underlining the broad implications of (R)-tert-Butyl azepan-3-ylcarbamate in medicinal chemistry and drug development (R. Philip et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
In the realm of chiral compound synthesis, (R)-tert-Butyl azepan-3-ylcarbamate derivatives can play a significant role in catalytic non-enzymatic kinetic resolution (KR) processes. These processes, leveraging chiral catalysts for asymmetric reactions, are crucial for obtaining enantiopure compounds with high enantioselectivity and yield. The development and application of such catalytic processes underscore the compound's potential in facilitating efficient and selective synthesis of chiral pharmaceuticals (H. Pellissier, 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3R)-azepan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716763 |
Source
|
Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl azepan-3-ylcarbamate | |
CAS RN |
1354351-56-6 |
Source
|
Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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